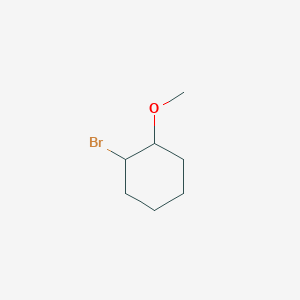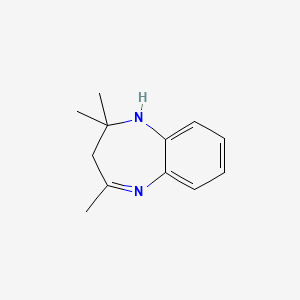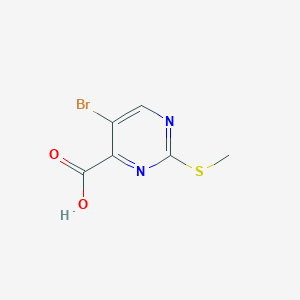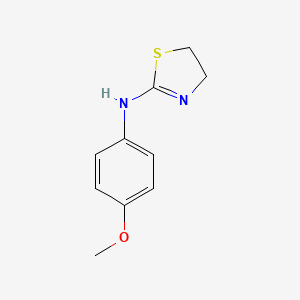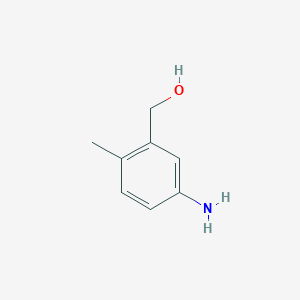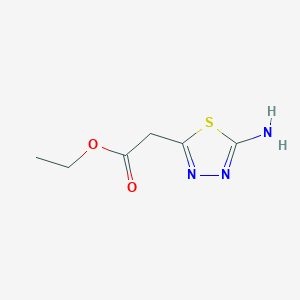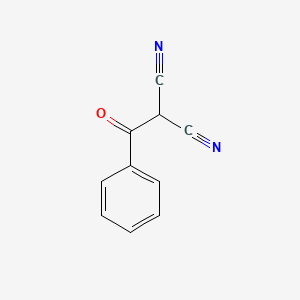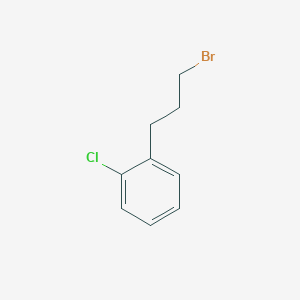
2-Bromo-4-methyl-5-nitropyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromo-4-methyl-5-nitropyridine and its derivatives involves strategic functionalization of the pyridine ring to introduce bromo, methyl, and nitro groups at specific positions. Methods include direct halogenation, nitration, and methyl group introduction, often requiring careful control of reaction conditions to achieve the desired selectivity and yield. Notably, transformations like the hydrogen peroxide oxidation of corresponding amines have been optimized for large-scale production, highlighting the importance of safety and efficiency in industrial settings (Agosti et al., 2017).
Molecular Structure Analysis
This compound exhibits a complex molecular structure characterized by X-ray crystallography and computational methods. Studies show that the bromo and nitro groups significantly influence the molecular geometry, electronic distribution, and intermolecular interactions, leading to diverse crystalline arrangements and stability. The structural analyses are crucial for understanding the reactivity and physical properties of the compound (Bryndal et al., 2012).
Chemical Reactions and Properties
The presence of bromo, methyl, and nitro groups in this compound offers a versatile platform for further chemical transformations. Reactions such as nucleophilic substitution, coupling reactions, and further nitration are commonly explored. These reactions expand the utility of this compound as a precursor for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity is also influenced by its electronic structure, which has been extensively studied through quantum chemical calculations and spectroscopic methods (Abraham et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The compound's stability, both thermal and chemical, is of particular interest for storage and handling. Spectroscopic techniques, including IR, Raman, and NMR, provide insights into the vibrational and electronic characteristics of the molecule, which are essential for identifying and characterizing the compound in various matrices (Velraj et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound are largely defined by its functional groups. The electron-withdrawing nature of the nitro group and the potential for the bromo group to participate in nucleophilic substitution reactions make this compound a valuable intermediate in organic synthesis. Detailed studies on its reactivity, interaction with various reagents, and potential for forming diverse chemical bonds are critical for leveraging its full synthetic utility. Computational studies and experimental investigations have shed light on its reactivity patterns, electrophilic and nucleophilic sites, and potential for participating in complex chemical reactions (Arjunan et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
2-Bromo-4-methyl-5-nitropyridine serves as an intermediate in various chemical synthesis processes. For example, Agosti et al. (2017) described the use of related compounds in the large-scale synthesis of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation, highlighting its role in industrial chemical production (Agosti et al., 2017).
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-4-methyl-5-nitropyridine belongs, are known to undergo reactions with various organic and inorganic compounds .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The nitro group in the compound can migrate from one position to another through a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various organic compounds . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Result of Action
The compound’s reactions could result in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are often carried out in organic solvents . The temperature of the reaction environment can also influence the compound’s action .
Safety and Hazards
Direcciones Futuras
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interactions with enzymes such as palladium catalysts facilitate these reactions, highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, in Suzuki-Miyaura coupling reactions, the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds . This interaction is crucial for the compound’s role in organic synthesis and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been identified, indicating the importance of dosage regulation in experimental settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications
Propiedades
IUPAC Name |
2-bromo-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUAHGEDKTDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323367 | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23056-47-5 | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23056-47-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




